molecular formula C17H26S2 B1427487 3-Undecylthieno[3,2-b]thiophene CAS No. 950223-97-9

3-Undecylthieno[3,2-b]thiophene

Cat. No.: B1427487
CAS No.: 950223-97-9
M. Wt: 294.5 g/mol
InChI Key: BVCVLQZKDYRAHL-UHFFFAOYSA-N
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Description

3-Undecylthieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C17H26S2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-undecylthieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCVLQZKDYRAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Protocols for Thieno[3,2-b]thiophene (B52689) Derivatives

Nucleophilic Aromatic Substitution with Thiolates

A significant strategy for constructing thieno[3,2-b]thiophene molecules involves the nucleophilic aromatic substitution of a nitro group in 3-nitrothiophenes containing carbonyl fragments at the C-2 and C-5 positions. dntb.gov.ua This reaction proceeds efficiently when 3-nitrothiophene-2,5-dicarboxylates are treated with various thiolates, such as thiophenols, thioglycolates, and 2-mercaptoacetone, in the presence of potassium carbonate (K2CO3). dntb.gov.uaresearchgate.net The process involves the rapid displacement of the nitro group to form 3-sulfenylthiophene-2,5-dicarboxylates. dntb.gov.uaresearchgate.net

Subsequent treatment of the resulting thiophene-2,5-dicarboxylates, which possess a -SCH2CO2Alk or -SCH2COMe moiety at the C-3 position, with sodium alcoholates leads to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives through Dieckman condensation. dntb.gov.uaresearchgate.net Furthermore, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of K2CO3 can directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. dntb.gov.uaresearchgate.net

Double Reductive Cadogan Ring Closure Reaction

The Cadogan reductive cyclization is another powerful method for the synthesis of thieno[3,2-b]indole derivatives, which share the thieno[3,2-b]thiophene core structure. nih.govresearchgate.net This reaction typically involves the deoxygenation of a nitro group to a nitrene, which then undergoes cyclization. One approach involves a two-step process starting with the Suzuki-Miyaura coupling of o-nitrophenylboronic acid and 2-bromothiophene. nih.gov To mitigate the issue of deboronation that can occur with electron-withdrawing groups on the arylboronic acid, microwave-enhanced conditions can be employed. nih.gov The subsequent step is a nitrene-mediated reductive cyclization of the resulting 2-(2-nitrophenyl)thiophene, which is also accelerated by microwave irradiation, leading to the formation of the thieno[3,2-b]indole. nih.gov This method is considered versatile and economical as it avoids the use of expensive and difficult-to-synthesize heterocyclic boronic acids. nih.gov

Derivatization Strategies for 3-Undecylthieno[3,2-b]thiophene

The functionalization of the this compound core is crucial for tuning its properties for various applications.

Introduction of Electron-Withdrawing/Donating Groups

The electronic properties of thieno[3,2-b]thiophene derivatives can be significantly altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com EDGs, such as alkoxy or amino groups, increase the electron density of the π-conjugated system, which can enhance its electron-donating ability and raise the Highest Occupied Molecular Orbital (HOMO) energy level. studypug.comnih.gov Conversely, EWGs, like cyano or keto groups, decrease the electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. studypug.comnih.gov This strategic placement of donor and acceptor moieties can narrow the HOMO-LUMO gap, a desirable feature for applications in organic solar cells. nih.gov For instance, the fusion of an electron-rich dithieno[3,2-b:2',3'-d]thiophene (DTT) core with electron-withdrawing indenone units has been shown to effectively reduce the bandgap. nih.gov

Halogenation and Alkylation

Halogenation, particularly bromination, is a common and effective method for functionalizing the thieno[3,2-b]thiophene core, providing a reactive handle for further cross-coupling reactions. nih.gov For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) is a key intermediate in the synthesis of more complex derivatives. nih.gov Alkylation, such as the introduction of the undecyl group in this compound, is primarily used to enhance the solubility of the material in organic solvents, which is crucial for solution-based processing of organic electronic devices. The length and branching of the alkyl chains can be varied to fine-tune solubility and solid-state packing. For example, linear alkyl chains tend to promote higher crystallinity and charge transport, while branched chains offer superior solubility.

Functionalization for Polymerization (e.g., Stannyl (B1234572) Derivatives)

For the creation of conjugated polymers based on this compound, it is essential to introduce functional groups that are amenable to polymerization reactions. A common strategy is the synthesis of stannyl derivatives, such as tributylstannyl or trimethylstannyl groups, at specific positions on the thieno[3,2-b]thiophene ring. nih.govnih.gov These organotin compounds are valuable intermediates for Stille cross-coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of conjugated polymers. nih.gov The stannyl derivatives can be prepared by lithiation of a halogenated thieno[3,2-b]thiophene followed by reaction with a trialkyltin chloride. nih.gov This approach allows for the controlled and efficient construction of well-defined polymer backbones incorporating the this compound unit.

Optimization of Synthesis for Enhanced Yield and Efficiency

Efforts have been made to improve the synthesis of 3-alkylthieno[3,2-b]thiophenes to make them more accessible for research and commercial applications. A notable advancement is the reduction of a previously reported four-step synthesis to a more concise two-step process. rsc.org This optimized route involves the preparation of a mono ketone, 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene (B43185), followed by a ring formation reaction. This method provides good yields and offers a more convenient and efficient pathway to these important building blocks for organic electronics. rsc.org Further optimization can be achieved by carefully controlling reaction conditions, such as temperature, reaction time, and the choice of catalysts and reagents, to maximize the yield and purity of the final product. dntb.gov.ua

Structure Property Relationships in 3 Undecylthieno 3,2 B Thiophene and Its Derivatives

Influence of the Undecyl Chain on Molecular Packing and Intermolecular Interactions

The undecyl (C₁₁H₂₃) side chain plays a crucial role in dictating the solid-state morphology of 3-Undecylthieno[3,2-b]thiophene-based materials. While the rigid thieno[3,2-b]thiophene (B52689) core promotes strong π-π stacking, the long, flexible undecyl chain significantly influences the intermolecular arrangement and solubility.

The introduction of alkyl chains, such as the undecyl group, is a common strategy to enhance the solubility of conjugated polymers in common organic solvents. mdpi.comnih.gov This improved processability is essential for fabricating uniform thin films, a prerequisite for high-performance electronic devices. However, the presence of these alkyl chains can also impact the crystalline order of the material. For instance, in some thieno[3,2-b]thiophene-based copolymers, the rigid planar structure can lead to strong intermolecular π–π stacking, which, while beneficial for charge transport, can also decrease solubility. mdpi.com The strategic placement and nature of the alkyl side chain are therefore critical in balancing solubility and crystallinity.

In the case of this compound, the undecyl chain can adopt various conformations, influencing the packing structure. Studies on similar alkyl-substituted thienothiophenes have shown that the length and branching of the alkyl chain can tune the intermolecular distance and the degree of π-orbital overlap. For example, the introduction of a long branched alkyl chain onto the thieno[3,2-b]thiophene core has been shown to improve both solubility and crystallinity in the resulting conjugated polymers. mdpi.com The interplay between the attractive forces of the π-conjugated cores and the steric hindrance from the alkyl chains ultimately determines the molecular packing motif, which can range from lamellar structures to more complex arrangements. These packing motifs directly affect the efficiency of charge transport through the material.

Role of Planar Thieno[3,2-b]thiophene Core in π-Conjugation

The thieno[3,2-b]thiophene unit is a fused heterocyclic system that provides a rigid and planar backbone, which is fundamental to its excellent electronic properties. ontosight.ainih.gov This planarity is essential for effective π-conjugation along the polymer backbone, facilitating the delocalization of electrons and holes. researchgate.net The extended π-system resulting from the fused thiophene (B33073) rings leads to enhanced intermolecular interactions and can improve charge carrier mobility. mdpi.comresearchgate.net

The inherent rigidity of the thieno[3,2-b]thiophene core helps to minimize conformational disorder, which can otherwise disrupt the π-orbital overlap between adjacent monomer units. acs.org This structural feature is a key reason why thieno[3,2-b]thiophene-based polymers are often investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.org

When incorporated into a polymer chain, the thieno[3,2-b]thiophene unit can extend the effective conjugation length, leading to a red-shift in the material's absorption spectrum and a smaller bandgap. researchgate.net This is a desirable characteristic for photovoltaic applications, as it allows the material to absorb a broader range of the solar spectrum. The planarity of the thieno[3,2-b]thiophene core also contributes to strong intermolecular π-π stacking, which creates efficient pathways for charge transport in the solid state. acs.org The introduction of vinylene bridges between thieno[3,2-b]thiophene units has been shown to further enhance planarity and increase conjugation. researchgate.net

Impact of Molecular Architecture on Electronic Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern the performance of organic electronic devices. These energy levels determine the efficiency of charge injection and transport, as well as the open-circuit voltage in organic solar cells. The molecular architecture of this compound and its derivatives has a profound impact on their HOMO and LUMO energies.

The electron-rich nature of the thieno[3,2-b]thiophene core generally leads to relatively high HOMO levels. nih.govnih.gov The undecyl side chain, being an electron-donating alkyl group, can further raise the HOMO level, although its effect is generally less pronounced than that of the conjugated core itself.

The introduction of different functional groups or co-monomers into the polymer backbone provides a powerful tool for tuning the HOMO and LUMO levels. For instance, copolymerizing thieno[3,2-b]thiophene with electron-withdrawing units, such as diketopyrrolopyrrole (DPP) or benzothiadiazole, can effectively lower both the HOMO and LUMO levels. researchgate.netacs.org This donor-acceptor (D-A) approach is a widely used strategy for designing low bandgap polymers for photovoltaic applications.

The specific substitution pattern on the thieno[3,2-b]thiophene ring also influences the energy levels. Attaching electron-withdrawing groups directly to the core can significantly lower the LUMO level, enhancing the material's electron-accepting character. rsc.org Conversely, the addition of electron-donating groups can raise the HOMO level, improving its hole-transporting properties. The ability to precisely control the HOMO and LUMO levels through molecular design is crucial for optimizing the performance of organic electronic devices.

Below is an interactive table summarizing the HOMO and LUMO energy levels of some thieno[3,2-b]thiophene-based polymers.

Data for LUMO levels of PBDT-DPP, PBDTTT-DPP, and PBDT-TTDPP, and HOMO/LUMO levels for PT-ODTTBT and PTT-ODTTBT were not available in the provided search results.

Effect of Substitution Patterns on Optoelectronic Properties

The optoelectronic properties of this compound derivatives can be finely tuned by altering the substitution patterns on the thieno[3,2-b]thiophene core and by incorporating different π-conjugated units. These modifications influence key parameters such as the absorption spectrum, fluorescence, and charge carrier mobility.

Replacing a simple thiophene unit with a thieno[3,2-b]thiophene unit in a polymer backbone can lead to significant changes in the optical and electrochemical properties. researchgate.net For example, this substitution can result in a broader absorption spectrum and higher hole mobility, which are beneficial for photovoltaic applications. researchgate.net The position of the thieno[3,2-b]thiophene unit within the polymer, whether as a side chain or as part of the main chain, also has a considerable impact on the material's properties. researchgate.net

The introduction of electron-withdrawing groups, such as cyano or dicyanovinylene moieties, can significantly red-shift the absorption spectrum and lower the bandgap. nih.govresearchgate.net This is due to the enhanced intramolecular charge transfer between the electron-rich thieno[3,2-b]thiophene core and the electron-deficient substituent. The number of thieno[3,2-b]thiophene units in a fused-ring electron acceptor also plays a role; increasing the number of units can lead to a red-shift in the absorption spectrum and an upshift in the HOMO level. researchgate.net

Furthermore, the nature of the spacer units connecting the thieno[3,2-b]thiophene moieties is important. The use of ethynylene or 2,2'-bithiophene (B32781) spacers has been shown to restore the planarity of the system to a significant extent, leading to increased conjugation and a substantial red-shift in the absorption maximum. researchgate.net

The following interactive table presents some optoelectronic properties of various thieno[3,2-b]thiophene derivatives.

Specific quantitative effects for the 2T-TCV derivatives were not detailed in the search results.

Rational Design Principles for Performance Enhancement

The insights gained from understanding the structure-property relationships of this compound and its derivatives allow for the formulation of rational design principles to enhance their performance in electronic devices.

A key strategy is the use of a donor-acceptor (D-A) architecture. By copolymerizing the electron-rich thieno[3,2-b]thiophene unit with various electron-accepting moieties, the bandgap of the resulting polymer can be systematically tuned to optimize light absorption in solar cells. nih.gov The choice of the acceptor unit is critical in determining the final electronic properties of the material.

Another important design principle is the control of molecular planarity. Introducing structural elements that promote a planar conformation of the polymer backbone, such as vinylene linkages or fused ring systems, can enhance π-conjugation and improve charge carrier mobility. researchgate.net The strategic placement of bulky side chains can also be used to influence the molecular packing and prevent excessive aggregation, which can be detrimental to device performance.

Furthermore, the introduction of specific functional groups can be used to fine-tune the electronic properties. For example, the incorporation of fluorine atoms into the polymer backbone can lower the HOMO energy level, leading to a higher open-circuit voltage in solar cells. researchgate.net The use of strong electron-withdrawing groups can enhance the electron-accepting properties of the material, making it suitable for use as an n-type semiconductor. nih.gov

By combining these design principles, researchers can create new this compound-based materials with tailored properties for a wide range of organic electronic applications, from high-efficiency solar cells to flexible and transparent transistors.

Applications in Organic Electronics and Optoelectronics

Organic Semiconductors

Thieno[3,2-b]thiophene-based molecules are a prominent class of organic semiconductors. nih.govresearchgate.net Their rigid, planar structure promotes effective π-orbital overlap between adjacent molecules in the solid state, a fundamental requirement for high charge carrier mobility. The introduction of alkyl side-chains, such as the undecyl group, is a critical design strategy. These chains improve solubility and influence the molecular packing in thin films, which in turn significantly affects the material's charge transport characteristics. rsc.org The sulfur atoms within the fused ring system also contribute to the electronic structure, facilitating intermolecular interactions that are beneficial for charge transport. nih.gov

Efficient charge transport is a hallmark of thieno[3,2-b]thiophene-based materials. The planar geometry of the core structure is essential for creating pathways for charge carriers to move through the material. nih.gov The arrangement of these molecules in the solid state, often in a herringbone or π-stacked fashion, creates two-dimensional charge transport pathways, which is highly desirable for device applications. nih.govresearchgate.net The length of the alkyl side-chain plays a crucial role in optimizing these packing structures; longer chains can help regulate intrinsic disorder and create a better balance between different transport directions, ultimately enhancing charge mobility. rsc.org Introducing the thieno[3,2-b]thiophene (B52689) unit as a π-bridge in larger conjugated molecules has been shown to be an effective strategy for improving charge carrier transport. researchgate.net

Materials based on the thieno[3,2-b]thiophene scaffold predominantly exhibit p-type (hole-transporting) behavior. Several derivatives have demonstrated high hole mobilities. For instance, copolymers incorporating thieno[3,2-b]thiophene have shown improved hole mobility due to well-ordered lamellar stacking and strong intermolecular π–π interactions. mdpi.com Small molecules utilizing this core have also achieved significant hole mobilities, with values being highly dependent on the specific molecular structure and solid-state packing. bohrium.comrsc.org While primarily known for hole transport, certain donor-π-acceptor molecules incorporating thieno[3,2-b]indole, a related structure, have been investigated for their electron mobility, with values recorded in the range of 10⁻⁶ cm² V⁻¹ s⁻¹. bohrium.comrsc.org

Table 1: Charge Carrier Mobility of Thieno[3,2-b]thiophene-Based Materials

Material Type Mobility (cm²/Vs) Carrier Type Reference
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 0.10 Hole researchgate.net
Acceptor-π-donor-π-acceptor (A-π-D-π-A) small molecule (BTTR) 1.01 x 10⁻³ Hole bohrium.com
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) single crystal up to 1.26 Hole nih.gov
Thieno[3,2-b]indole-based D–π–A molecules 10⁻⁶ Electron rsc.org

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are a key application for 3-undecylthieno[3,2-b]thiophene and its derivatives. nih.gov These compounds serve as the active semiconducting layer where charge modulation and transport occur. The performance of OFETs is directly linked to the quality of the semiconductor, including its charge carrier mobility and the integrity of the interface with the dielectric layer. researchgate.net The inherent stability and high mobility of thieno[3,2-b]thiophene-based materials make them excellent candidates for high-performance OFETs. researchgate.netrsc.org

The performance of an OFET is quantified by several metrics, including carrier mobility and the on/off current ratio. Thieno[3,2-b]thiophene derivatives have been successfully used to fabricate OFETs with impressive performance. For example, solution-processable dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been employed in top-contact/bottom-gate OFETs, achieving average charge carrier mobilities as high as 0.10 cm²/Vs and high current on/off ratios exceeding 10⁷. researchgate.net Single-crystal OFETs based on a 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene derivative have demonstrated even higher performance, with a maximum mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov

Table 2: Performance of OFETs Based on Thieno[3,2-b]thiophene Derivatives

Derivative Carrier Mobility (cm²/Vs) On/Off Ratio Reference
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) with linear octyl chain 0.10 > 10⁷ researchgate.net
Naphthodithieno[3,2-b]thiophene (NDTT-10) 0.22 - rsc.orgrsc.org
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) 1.26 - nih.gov
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene 3.0 - researchgate.net

A major advantage of using molecules like this compound is their suitability for solution processing. nih.gov The undecyl side-chain imparts good solubility in common organic solvents, allowing the active layer of an OFET to be deposited using techniques like spin-coating, printing, or blade-coating. nih.govmdpi.com These methods are significantly more cost-effective and scalable than the vacuum deposition techniques used for traditional inorganic semiconductors. nih.gov The ability to form high-quality, crystalline thin films directly from solution is a critical factor in achieving high-performance, solution-processed OFETs. researchgate.net

Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs)

The thieno[3,2-b]thiophene moiety is a valuable component in the design of materials for organic solar cells. mdpi.com It is used as a building block in both polymer and small molecule donors, as well as in non-fullerene acceptors. bohrium.comresearchgate.net Its electron-rich nature and ability to extend π-conjugation help in tuning the optical and electronic properties of the materials to better match the solar spectrum and to facilitate efficient charge separation and transport. researchgate.netmdpi.com In bulk heterojunction solar cells, materials incorporating the thieno[3,2-b]thiophene unit have contributed to achieving high power conversion efficiencies (PCEs). bohrium.com For instance, copolymers have reached PCEs of over 7%, while small molecule systems have demonstrated efficiencies of 8.0%. mdpi.combohrium.com More advanced systems using thieno[3,2-b]thiophene as a solid additive have pushed efficiencies even higher, to over 18%. bohrium.com

Electron Donor and Acceptor Materials

For instance, copolymers incorporating a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge have demonstrated improved hole mobility and crystallinity, leading to higher power conversion efficiencies. mdpi.com Furthermore, the introduction of a thieno[3,2-b]thiophene unit into the backbone of non-fullerene acceptors has been shown to improve the efficiency of organic solar cells. nih.gov The versatility of the thieno[3,2-b]thiophene core allows for the tuning of electronic properties through chemical modification, enabling the design of materials with optimized energy levels for specific donor-acceptor pairings. nih.gov

Power Conversion Efficiency (PCE) Optimization

The use of this compound derivatives has been instrumental in optimizing the power conversion efficiency (PCE) of organic solar cells. Devices incorporating these materials have achieved PCEs exceeding 15%. The incorporation of a thieno[3,2-b]thiophene π-bridge in small molecule donors has led to PCEs as high as 8.0% in fullerene-based organic solar cells. bohrium.com

More impressively, the use of a small molecule donor third component featuring a thieno[3,2-b]thiophene unit has resulted in ternary organic solar cells with a remarkable efficiency of 19.18%. researchgate.net This significant enhancement is attributed to improved molecular stacking and crystallinity of the active layer, which in turn enhances charge transport and minimizes charge recombination losses. researchgate.net

The strategic design of acceptor-π-donor-π-acceptor (A-π-D-π-A) type small molecules with a thieno[3,2-b]thiophene bridge has also proven effective. For example, a small molecule donor, BTTR, which features a thienyl-substituted benzo[1,2-b:4,5-b′]dithiophene core and thieno[3,2-b]thiophene π-bridges, achieved a PCE of 8.0% with a high open-circuit voltage. bohrium.com

Table 1: Performance of OPVs based on this compound Derivatives

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm2)FF (%)
BTTRPC71BM8.00.9313.265.4
PTT-ODTTBTPC71BM7.05---
Ternary System-19.18---

Nanomorphology and Phase Segregation in Blend Films

The morphology of the active layer blend, specifically the nanomorphology and phase segregation between the donor and acceptor materials, is a critical factor determining the performance of organic solar cells. The inclusion of this compound derivatives can significantly influence this morphology.

For example, copolymers containing thieno[3,2-b]thiophene have been shown to exhibit well-ordered lamellar stacking and strong intermolecular π-π stacking, even in solution. mdpi.com This inherent crystallinity promotes the formation of a bicontinuous interpenetrating network in the blend film, which is essential for efficient charge separation and transport. mdpi.com The use of thieno[3,2-b]thiophene-based solid additives has also been explored as a method to delicately regulate the packing and crystallinity of the blend film. bohrium.com

Furthermore, polymers based on thieno[3,2-b]thiophene and diketopyrrolopyrrole have demonstrated high hole mobilities, which is indicative of favorable molecular packing and ordering within the film. nih.gov The alkyl side chains, such as the undecyl group, play a crucial role in controlling the solubility and processing of these materials, which in turn affects the final morphology of the active layer.

Interfacial Layers in OPVs

While this compound itself is primarily used within the active layer, the broader class of thieno[3,2-b]thiophene-based materials has been investigated for use as interfacial layers in organic photovoltaics. researchgate.net Interfacial layers are crucial for efficient charge extraction and transport between the active layer and the electrodes. semanticscholar.org They help to form Ohmic contacts and reduce energy barriers at the interfaces. semanticscholar.org

For instance, bifunctional photovoltaic materials with acceptor-donor-acceptor (A-D-A) structures based on thieno[3,2-b]thiophene have been developed. researchgate.net These materials can potentially act as a photoactive layer and simultaneously facilitate charge transport to the electrodes, blurring the lines between the active layer and interfacial layers.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have also found application in the field of organic light-emitting diodes (OLEDs). The fused thienothiophene core provides a rigid and planar structure that can support efficient electroluminescence. nih.gov

Other Optoelectronic Applications

The utility of this compound and its derivatives extends beyond OPVs and OLEDs. These materials are being explored for a range of other optoelectronic applications due to their favorable semiconductor properties. nih.gov

One notable application is in organic field-effect transistors (OFETs). The high charge carrier mobility exhibited by polymers and small molecules containing the thieno[3,2-b]thiophene unit makes them excellent candidates for the active channel material in OFETs. mdpi.com For example, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer and thiophene (B33073) achieved a hole mobility of 1.95 cm²/V·s, which was a record for polymer-based OFETs at the time of publication. nih.gov

Furthermore, derivatives of dithieno[3,2-b:2′,3′-d]thiophene, a larger fused ring system based on the thieno[3,2-b]thiophene motif, have been used to create high-performance single-crystal organic phototransistors that are sensitive to UV light. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For thieno[3,2-b]thiophene-based materials, DFT calculations have been instrumental in understanding their properties. nih.govcdu.edu.au

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and kinetic stability of the molecule. nih.govirjweb.com A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and polarizability. nih.gov

DFT calculations, often using the B3LYP functional, are employed to predict the HOMO and LUMO energy levels. nih.govirjweb.comresearchgate.netresearchgate.netfigshare.com For instance, studies on various organic molecules, including those with thieno[3,2-b]thiophene (B52689) units, have shown that theoretical calculations can accurately predict these energy levels. researchgate.netfigshare.com The calculated HOMO and LUMO energies for different thieno[3,2-b]thiophene-based derivatives have been reported in various studies. These calculations are essential for designing materials with specific electronic properties for applications in organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.net

Table 1: Calculated HOMO and LUMO Energies for Selected Thieno[3,2-b]thiophene-based Molecules

Molecule HOMO (eV) LUMO (eV) Band Gap (eV)
DBTD4 - - 2.882
Thieno[3,2-b]thiophene Derivative 1 -0.26751 -0.18094 -0.08657

Note: The data presented is based on different derivatives and computational methods reported in the literature. Direct comparison requires standardized computational parameters.

Intramolecular charge transfer (ICT) is a phenomenon where charge is redistributed within a molecule upon electronic excitation. In the context of donor-π-acceptor (D-π-A) architectures based on thieno[3,2-b]thiophene, ICT plays a significant role in their non-linear optical (NLO) properties. nih.gov The replacement of thiophene (B33073) with thieno[3,2-b]thiophene can enhance this charge transfer. nih.gov

DFT studies are used to analyze ICT by examining the distribution of frontier molecular orbitals (HOMO and LUMO). nih.gov For example, in some thieno[3,2-b]thiophene derivatives, the HOMO is localized on the donor part of the molecule, while the LUMO is on the acceptor part, indicating a clear charge transfer upon excitation. researchgate.net This charge separation is crucial for the performance of organic photovoltaic devices. The introduction of different donor and acceptor groups to the thieno[3,2-b]thiophene core allows for the tuning of ICT characteristics. nih.govresearchgate.net

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov DFT calculations are used to generate MEP maps, where different colors represent varying electron densities. For instance, red areas indicate electron-rich regions (negative potential), while blue areas signify electron-poor regions (positive potential). nih.gov In thieno[3,2-b]thiophene derivatives, the negative potential is often located around the electronegative sulfur atoms, while the positive potential is associated with hydrogen atoms. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. nih.gov In the context of thieno[3,2-b]thiophene-based materials, MD simulations have been used to understand the molecular packing and its influence on charge and ion transport. nih.govnih.gov

For example, a combination of experimental techniques and MD simulations was used to investigate the molecular packing of a liquid crystal containing a 2,5-bis(thien-2-yl)thieno[3,2-b]thiophene (BTTT) core. nih.gov These simulations provided insights into how the addition of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt affects the material's structure and enhances ion conductivity. nih.gov The simulations revealed that the smectic layered structure with irregular interfaces and lateral film expansion upon salt addition contributed to increased local mobility of the side chains and solvated ions. nih.gov

Quantum-Chemical Studies of Crystal Structures and Charge Transport

Quantum-chemical studies, often combined with molecular dynamics, are crucial for understanding the relationship between crystal structure and charge transport properties in organic semiconductors. nih.govrsc.org The transfer integrals between neighboring molecules, which are highly sensitive to small changes in nuclear positions, are a key factor governing charge mobility. rsc.org

For a derivative of thieno[3,2-b]thiophene, dianthra[2,3-b:2′,3′-f]-thieno[3,2-b]thiophene (DATT), a mixed molecular dynamic and quantum-chemical approach was used to investigate the effect of lattice vibrations on hole mobility. rsc.org The study found that as temperature increases, lattice vibrations increasingly hinder hole transport. rsc.org The unsymmetrical arrangement of neighboring molecular dimers in the crystal structure was identified as a reason for reduced hole mobility compared to materials like pentacene. rsc.org This is because the unbalanced thermal fluctuations in electronic coupling lead to stronger oscillations for charge carriers. rsc.org

Structure-Function Correlations at the Molecular Level

Computational studies play a vital role in establishing structure-function relationships for thieno[3,2-b]thiophene-based materials. By systematically modifying the molecular structure and calculating the resulting electronic and transport properties, researchers can gain a deeper understanding of how specific structural features influence the material's performance in electronic devices.

For instance, DFT calculations have shown how the strategic placement of thieno[3,2-b]thiophene units within a polymer backbone can significantly alter the optical, electrochemical, and morphological properties of the material. researchgate.net Replacing a thiophene unit with a thieno[3,2-b]thiophene as a bridge in a diketopyrrolopyrrole-based polymer led to an increased absorption coefficient and higher hole mobility, resulting in improved solar cell efficiency. researchgate.net These computational insights guide the rational design of new and more efficient organic electronic materials. researchgate.net

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of 3-undecylthieno[3,2-b]thiophene, confirming the regioselectivity of the alkyl substitution and the successful integration of the undecyl chain onto the thienothiophene core.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons of the thienothiophene core and the aliphatic protons of the undecyl substituent. The aromatic region is expected to show characteristic signals for the three protons on the fused ring system. The undecyl chain gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) typically appears as a triplet around δ 0.8-1.0 ppm. The adjacent methylene (B1212753) groups (CH₂) will present as multiplets in the range of δ 1.2-1.7 ppm, while the methylene group directly attached to the aromatic ring will be deshielded and appear further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum will display distinct signals for each carbon atom in the undecyl chain and the thienothiophene core. The chemical shifts of the aromatic carbons are indicative of the fused heterocyclic system, while the aliphatic carbons of the undecyl group will appear at higher field strengths. The GIAO (Gauge-Including Atomic Orbital) method is often employed in computational studies to predict and help assign the experimental ¹³C NMR chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for similar compounds and may vary slightly from experimental results.

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Thienothiophene Aromatic Protons~7.0 - 7.5~115 - 145
α-Methylene of Undecyl Chain (-CH₂-)~2.8~30 - 35
Methylene Groups of Undecyl Chain (-CH₂-)n~1.2 - 1.7~22 - 32
Terminal Methyl of Undecyl Chain (-CH₃)~0.9~14

Mass Spectrometry (MS, MALDI-TOF, ESI-HRMS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₇H₂₆S₂ and a calculated molecular weight of approximately 294.5 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) HRMS are used to obtain the exact mass of the molecule, which can be compared to the calculated mass to confirm the elemental formula. For other substituted thieno[3,2-b]thiophenes, ESI-HRMS has been successfully used to find the [M+H]⁺ ion, confirming their structures. capes.gov.br

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for characterizing derivatives and polymers of thieno[3,2-b]thiophene (B52689). ntu.edu.sg For this compound, this technique would be expected to show a strong molecular ion peak corresponding to its molecular weight.

Table 2: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₇H₂₆S₂
Average Molecular Weight294.52 g/mol
Monoisotopic Mass294.147593 Da
Expected ESI-HRMS ([M+H]⁺)~295.1550

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to investigate the electronic properties of this compound, providing insights into its π-conjugation and potential for optoelectronic applications. Thieno[3,2-b]thiophene derivatives are known to absorb in the UV-visible region, and the position of the absorption maximum (λ_max) is sensitive to the nature of the substituents and the extent of conjugation.

Research on similar 3-arylthieno[3,2-b]thiophenes shows absorption maxima in the range of 300-365 nm. acs.org Polymers incorporating this building block exhibit a red-shift in their absorption, with maxima appearing between 431 and 468 nm. acs.org For this compound, an absorption maximum in the lower end of this range is expected for the monomer. The optical band gap can be estimated from the onset of the absorption spectrum.

Table 3: Optical Properties of Related Thieno[3,2-b]thiophene Systems

Compound TypeTypical Absorption Range (λ_max)Estimated Optical Band Gap (eV)
3-Arylthieno[3,2-b]thiophenes300 - 365 nm~2.92
Polymers of 3-Arylthieno[3,2-b]thiophenes431 - 468 nm1.99 - 2.19

Cyclic Voltammetry (CV) and Electrochemical Analysis

Cyclic voltammetry is a key electrochemical technique used to determine the redox properties of this compound, including its oxidation potential. This data is crucial for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical in designing efficient organic electronic devices, as they govern charge injection and transport.

Studies on 3-arylthieno[3,2-b]thiophene derivatives have shown oxidation potentials ranging from 1.33 V to 1.99 V. acs.org The electropolymerization of these monomers leads to polymers with lower oxidation potentials. The electrochemical properties are influenced by the electron-donating or electron-withdrawing nature of the substituents. The undecyl group is weakly electron-donating, which would influence the oxidation potential of the thienothiophene core.

Table 4: Electrochemical Data for Related Thieno[3,2-b]thiophene Derivatives

Compound TypeOxidation Potential Range (V vs. Ag/AgCl)
3-Arylthieno[3,2-b]thiophenes1.33 - 1.99
Electropolymers of 3-Arylthieno[3,2-b]thiophenes0.97 - 1.39

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to assess the thermal stability of this compound. In a TGA experiment, the mass of the sample is monitored as a function of increasing temperature. The decomposition temperature (T_d), often defined as the temperature at which 5% weight loss occurs, is a key parameter for evaluating the material's robustness for device fabrication processes, which can involve heating.

Studies on related thieno[3,2-b]thiophene derivatives have demonstrated good thermal stability. For instance, phenyl-capped derivatives show decomposition temperatures above 350 °C. nih.gov A similar derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, exhibits decomposition at 313 °C. nih.gov This indicates that the thienothiophene core is thermally robust.

Table 5: Thermal Stability of Related Thieno[3,2-b]thiophene Compounds

CompoundDecomposition Temperature (°C)
Phenyl-capped Thieno[3,2-b]thiophenes> 350
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile313

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to investigate the thermal transitions of this compound, such as melting (T_m) and glass transitions (T_g). These transitions are important for understanding the material's morphology and processing behavior. The presence of the long, flexible undecyl chain can influence the solid-state packing and thermal properties of the molecule.

For example, the related compound 4-thieno[3,2-b]thiophen-3-ylbenzonitrile shows a sharp endothermic peak in its DSC curve at 147 °C, which corresponds to its melting point. nih.gov This suggests that this compound is also likely to exhibit a distinct melting point, which is an important parameter for processing techniques like thermal annealing.

Table 6: Thermal Transitions of a Related Thieno[3,2-b]thiophene Derivative

CompoundTransitionTemperature (°C)
4-Thieno[3,2-b]thiophen-3-ylbenzonitrileMelting Point (T_m)147

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction techniques are powerful tools for probing the solid-state structure and molecular packing of this compound. The arrangement of molecules in the solid state is critical for charge transport in organic semiconductors.

Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique provides a precise determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a related benzyl-substituted thieno[3,2-b]thiophene derivative, single-crystal XRD was successfully used to elucidate its structure. beilstein-journals.org

Powder X-ray Diffraction (PXRD): For polycrystalline samples, PXRD provides information about the degree of crystallinity and the packing motifs. This is particularly important for thin films used in electronic devices. Studies on polymers containing the thieno[3,2-b]thiophene unit often use XRD to investigate the lamellar stacking and π-stacking distances, which are crucial for charge mobility. Further studies on the solid-state packing of related compounds using two-dimensional wide-angle X-ray scattering (2D-WAXS) have also been proposed. nih.gov

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS)

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a powerful, non-destructive surface-sensitive technique used to investigate the nanostructure of thin films. researchgate.netanton-paar.com By directing an X-ray beam at a very shallow angle to the film surface (typically below 1°), the penetration depth of the X-rays is limited, which enhances the signal from the film while minimizing background scattering from the substrate. anton-paar.com GISAXS provides statistically averaged information about the size, shape, and arrangement of nanoscale features over a large sample area, making it an ideal complement to local-probe microscopy techniques. researchgate.net The resulting two-dimensional scattering pattern contains information about the structure both parallel (in-plane) and perpendicular (out-of-plane) to the substrate.

In a study of organic photovoltaic (OPV) blend films, GISAXS was employed to characterize the morphology of films containing a deuterated non-fullerene acceptor (d-Y6). researchgate.netcityu.edu.hknih.gov This acceptor was synthesized using a derivative of the target compound, specifically deuterated this compound-2-carboxylic acid. researchgate.netcityu.edu.hknih.gov The 2D GISAXS patterns of pure films of the acceptor material were analyzed to understand its intrinsic packing and morphology. researchgate.net

The analysis of the GISAXS profile of a blend film containing the d-Y6 acceptor allowed for the extraction of key morphological parameters. cityu.edu.hknih.gov Specifically, the correlation length (ξ) of the amorphous intermixing phase and the size of the crystalline acceptor domains (2Rgc) were determined. cityu.edu.hknih.gov These parameters are crucial for understanding charge transport pathways within the active layer of the photovoltaic device.

A study on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a polymer featuring the thieno[3,2-b]thiophene core, demonstrated the use of GISAXS to probe the lamellar stacking and crystalline orientation in thin films. nist.gov For PBTTT films, distinct peaks corresponding to the lamellar spacing were observed along the out-of-plane (qz) direction, indicating a preferential orientation of the crystalline domains relative to the substrate. nist.gov This type of structural information is vital for correlating molecular assembly with electronic performance.

Grazing-Incidence Small-Angle Neutron Scattering (GISANS)

Grazing-Incidence Small-Angle Neutron Scattering (GISANS) is a technique analogous to GISAXS but utilizes a beam of neutrons instead of X-rays. nih.govnih.govresearchgate.net GISANS is particularly powerful for studying soft matter, such as organic thin films, due to the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to generate contrast between different components in a blend. researchgate.netcityu.edu.hknih.gov This "contrast matching" or "contrast variation" allows for the selective highlighting of specific domains or interfaces within a multi-component film, revealing structural details that may be invisible to X-rays. researchgate.netcityu.edu.hknih.gov

GISANS has been developed and applied to study various nanostructured systems, including supported lipid bilayers on nanowires and colloidal dispersions at interfaces. nih.govlu.se The technique provides information on lateral and vertical structures at the nanometer scale. researchgate.net

In the aforementioned study of OPV blends containing the deuterated this compound derivative (as part of the d-Y6 acceptor), GISANS proved to be essential. researchgate.netcityu.edu.hknih.gov The use of deuterium (B1214612) in the acceptor molecule significantly enhanced the scattering contrast between the acceptor and the donor polymer under a neutron beam. cityu.edu.hknih.gov This allowed for a more precise determination of the acceptor domain sizes, both crystalline and amorphous, within the blend. cityu.edu.hknih.gov

A comparison of GISAXS and GISANS data from the same blend film revealed notable differences in the scattering profiles. cityu.edu.hk The GISANS profile showed a distinct scattering feature that was not apparent in the GISAXS data, indicating a hidden structural order that was only accessible through neutron scattering due to the specific deuteration. researchgate.net This highlights the unique capabilities of GISANS in resolving complex morphologies in organic blends.

The table below summarizes the morphological parameters extracted from the GISAXS and GISANS analysis of the OPV blend film containing the deuterated acceptor derived from this compound-2-carboxylic acid. cityu.edu.hknih.gov

ParameterTechniqueValue (nm)Description
Correlation Length (ξ)GISAXS49.4Represents the average distance over which the amorphous phase is correlated.
Crystalline Acceptor Domain Size (2Rgc)GISAXS19.6The size of the ordered, crystalline regions of the acceptor material as measured by X-rays.
Crystalline Acceptor Domain Size (2Rgc)GISANS29.4The size of the ordered, crystalline regions of the acceptor material as measured by neutrons.
Amorphous Acceptor Domain Size (2Rga)GISANS10.7The size of the disordered, amorphous regions of the acceptor material, uniquely identified by neutron scattering.

Note: The difference in the crystalline acceptor domain size measured by GISAXS and GISANS is attributed to neutrons being more accurate in this case, potentially due to the miscounting of amorphous domain boundaries by X-rays. cityu.edu.hk

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology of materials at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, to form an image of the surface topography.

While no specific SEM studies focused solely on this compound were identified in the provided search results, the technique has been applied to characterize the morphology of related thieno[3,2-b]thiophene derivatives and their polymers. For instance, in studies of covalently linked thieno[2,3-b]thiophene-fullerene dimers, SEM was used to characterize the powder's morphology, revealing globular and urchin-like supramolecular structures. This demonstrates the utility of SEM in visualizing the larger-scale self-assembly of thienothiophene-based materials.

Advanced Material Concepts and Research Directions

Copolymers and Conjugated Polymers Incorporating 3-Undecylthieno[3,2-b]thiophene

The incorporation of this compound into copolymers and conjugated polymers is a key strategy for developing high-performance organic electronic materials. manchester.ac.ukmdpi.com The rigid and planar structure of the thieno[3,2-b]thiophene (B52689) unit promotes π-stacking, which is crucial for efficient charge transport. researchgate.net By combining this electron-rich donor unit with various electron-acceptor moieties, researchers can create donor-acceptor (D-A) copolymers with tailored electronic and optical properties. manchester.ac.uk

One area of focus is the development of D-A copolymers for organic photovoltaic (OPV) applications. mdpi.comnih.gov For instance, copolymers combining a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor have been synthesized. mdpi.comnih.gov The resulting polymers, when blended with fullerene acceptors, have demonstrated promising power conversion efficiencies (PCEs). mdpi.comnih.gov The choice of the donor co-monomer, such as thiophene (B33073) or another thieno[3,2-b]thiophene unit, significantly influences the polymer's crystallinity, charge carrier mobility, and ultimately, the device performance. mdpi.comnih.gov

The introduction of a thieno[3,2-b]thiophene unit as a donor has been shown to enhance π-stacking and lower the bandgap of the resulting polymer. researchgate.net In a study comparing two donor-acceptor-donor polymers, the one incorporating thieno[3,2-b]thiophene exhibited a lower bandgap compared to its counterpart with a simple thiophene donor. researchgate.net This tunability of the bandgap is a critical advantage in designing materials for specific optoelectronic applications. ossila.com

Furthermore, the strategic placement of alkyl side chains, such as the undecyl group on the 3-position of the thieno[3,2-b]thiophene, is essential for ensuring good solubility and processability of the resulting polymers without disrupting their electronic properties. mdpi.com Researchers have also explored the synthesis of soluble thieno[3,2-b]thiophene-based oligomers with alternating architectures for applications in field-effect transistors (FETs). rsc.org These oligomers have shown promising p-type transistor performance with good hole mobility. rsc.org

The following table summarizes the performance of some copolymers incorporating thieno[3,2-b]thiophene derivatives in organic solar cells:

PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm2)FF (%)
PTT-ODTTBTPC71BM7.05-13.9666.94
PT-ODTTBTPC71BM<7.05---
PIDTT-DTffBTAY611.05---
J52Y67.15---

Non-Fullerene Acceptors (NFAs)

The development of non-fullerene acceptors (NFAs) has been a significant breakthrough in the field of organic photovoltaics, and thieno[3,2-b]thiophene has emerged as a valuable building block for designing high-performance NFAs. nih.govresearchgate.net These NFAs, when paired with polymer donors, have led to organic solar cells with significantly improved power conversion efficiencies and stability compared to their fullerene-based counterparts.

Thieno[3,2-b]thiophene is often used as a central core or as part of a larger fused-ring system in the design of A-D-A (acceptor-donor-acceptor) type NFAs. researchgate.net Its electron-rich nature and rigid, planar structure contribute to strong intramolecular charge transfer and extended π-conjugation, which are desirable properties for efficient light absorption and charge transport. ossila.com

Researchers have synthesized and investigated a variety of NFAs incorporating the thieno[3,2-b]thiophene moiety. For example, a new acceptor unit, TTC, which incorporates thieno[3,2-b]thiophene, was developed and installed in a ladder-type core to create an A-LD-A type NFA. researchgate.net This NFA, when paired with the polymer donor PBDB-T, resulted in a solar cell with a PCE of 10.29%, which was an improvement over the device based on a standard acceptor. researchgate.net The incorporation of the electron-rich thieno[3,2-b]thiophene unit was found to upshift the HOMO/LUMO energy levels, leading to a larger open-circuit voltage (Voc). researchgate.net

In another study, three low bandgap NFAs based on a thieno[3,2-b]thiophene fused core with different end groups were designed and synthesized. researchgate.net When blended with the wide bandgap polymer donor PBDB-T, these NFAs achieved PCEs of up to 10.87% with impressively high short-circuit currents (Jsc) over 21 mA cm−2. researchgate.net

The following table presents the performance of some non-fullerene acceptors incorporating thieno[3,2-b]thiophene in organic solar cells:

Asymmetric Molecular Design in Organic Electronics

Asymmetric molecular design is an emerging strategy in organic electronics to fine-tune the optoelectronic properties and solid-state packing of organic semiconductors. miragenews.com While symmetrical molecules often lead to well-ordered crystalline domains, introducing asymmetry can provide a means to manipulate molecular alignment and enhance charge transport in unexpected ways. miragenews.comrsc.orgresearchgate.net

In the context of materials incorporating the thieno[3,2-b]thiophene unit, asymmetry can be introduced in several ways, such as through the regiochemistry of substitution or by using different end-capping groups. This approach can lead to materials with improved solubility, modified energy levels, and altered intermolecular interactions, all of which can impact device performance.

The concept of asymmetry also extends to the external reorganization energy in charge transfer processes. rsc.orgresearchgate.net Theoretical studies have shown that there can be a notable asymmetry between the external reorganization energies for electron transfer and hole transfer processes in organic crystals. rsc.orgresearchgate.net This asymmetry can help to explain why certain classes of organic materials are predisposed to be p-type or n-type conductors. rsc.orgresearchgate.net By strategically designing molecules with specific asymmetries, it may be possible to tune these reorganization energies and optimize charge transport for a particular application.

The ability to create chiral channels on demand through asymmetric design holds promise for the development of highly efficient, resistance-free conductors, which could be the building blocks for future energy-efficient microelectronics. energy.gov

Selenium-Incorporated Heterocycles for Optoelectronic Applications

The replacement of sulfur with selenium in heterocyclic compounds, such as replacing thieno[3,2-b]thiophene with its selenium-containing analog, is a promising strategy for tuning the properties of organic electronic materials. nih.govnih.govacs.orgresearchgate.net Selenophenes, the selenium analogs of thiophenes, possess several advantageous properties, including a stronger electron-donating ability and lower aromaticity compared to their sulfur counterparts. nih.govtandfonline.comresearchgate.net

These characteristics can lead to materials with narrower optical bandgaps, lower oxidation and reduction potentials, and improved intermolecular interactions due to strong Se-Se interactions. nih.govacs.orgresearchgate.net The incorporation of selenium can enhance the intramolecular charge transfer (ICT) effect, which is beneficial for reducing the bandgap and improving the light-harvesting capabilities of the material. nih.gov

In the context of non-fullerene acceptors, replacing sulfur with selenium in the molecular core, bridging groups, or end groups can lead to NFAs with better planarity, longer conjugation lengths, and lower optical bandgaps. nih.gov This is because the larger size and higher polarizability of the selenium atom facilitate stronger intermolecular interactions, which can improve the charge mobility of the material. researchgate.nettandfonline.com

Several studies have demonstrated the successful synthesis and application of selenium-containing heterocycles in optoelectronic devices. nih.govclockss.orgresearchgate.netacs.org For example, new conjugated polymers incorporating selenophene (B38918) as a π-bridge have been synthesized and shown to be promising candidates for organic solar cells and polymer light-emitting diodes due to their suitable energy levels and broad absorption ranges. tandfonline.comtandfonline.com

The following table compares some key properties of thiophene and selenophene relevant to their use in optoelectronic materials:

PropertyThiopheneSelenopheneReference
Electron Donating AbilityGoodStronger nih.govtandfonline.com
AromaticityHigherLower nih.gov
Bandgap of Derived PolymersWiderNarrower nih.govresearchgate.net
Intermolecular InteractionsS-SSe-Se (Stronger) acs.orgresearchgate.net
Charge Mobility in Derived PolymersGoodHigher researchgate.nettandfonline.com

Mixed Ionic-Electronic Conductors

Mixed ionic-electronic conductors (MIECs) are materials that can transport both ions and electrons, a property that makes them highly suitable for applications in bioelectronics, such as organic electrochemical transistors (OECTs), and in neuromorphic computing. The thieno[3,2-b]thiophene scaffold is a promising building block for the design of MIECs.

While the primary focus of research on this compound has been on its application in organic field-effect transistors and photovoltaics, the inherent electronic conductivity of its polymeric derivatives makes it a candidate for modification to introduce ionic conductivity. This can be achieved by incorporating polar side chains, such as oligo(ethylene glycol), onto the polymer backbone. These polar side chains can facilitate the transport of ions from an electrolyte, while the conjugated backbone provides the pathway for electronic charge transport.

The rigid and planar structure of the thieno[3,2-b]thiophene unit is beneficial for maintaining good electronic conductivity even after the introduction of bulky, ion-conducting side chains. The ability to tune the electronic properties of the thieno[3,2-b]thiophene core through copolymerization and functionalization allows for the optimization of the material's performance as an MIEC.

Deuterated Compounds for Morphological Studies

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is a powerful technique for elucidating the morphology and molecular packing of organic semiconductor films. researchgate.netazimuth-corp.comresolvemass.cansf.govresearchgate.net This is particularly valuable for understanding the structure-property relationships in materials based on this compound.

The primary advantage of deuteration lies in its application in neutron scattering techniques, such as small-angle neutron scattering (SANS). azimuth-corp.comacs.org Because hydrogen and deuterium have significantly different neutron scattering cross-sections, selective deuteration of specific components in a blend or specific parts of a molecule can create a strong contrast for neutron scattering measurements. acs.org This allows researchers to "see" the morphology of the material at the nanoscale, providing detailed information about domain sizes, phase separation, and molecular orientation. acs.orgrsc.org

For instance, in a blend of a polymer donor and a small molecule acceptor for an organic solar cell, deuterating one of the components allows for the precise determination of the blend morphology, which is critical for understanding charge generation and recombination processes. acs.org Similarly, by selectively deuterating the side chains or the backbone of a conjugated polymer, researchers can gain insights into the polymer's conformation and packing in the solid state. acs.org

The synthesis of deuterated polymers can be achieved through various methods, including the use of deuterated monomers in polymerization reactions. researchgate.netornl.gov While the synthesis can be challenging, the information gained from morphological studies of deuterated materials is invaluable for the rational design of new and improved organic electronic materials. azimuth-corp.com Deuteration has been shown to have minimal impact on the electronic properties of the materials, making it an ideal labeling technique for these studies. acs.org However, some studies have reported that deuteration can influence the thermal properties and crystallinity of polymers. acs.org

Environmental and Sustainability Aspects

Solution Processing with Non-Halogenated Solvents

The fabrication of organic electronic devices, such as organic field-effect transistors (OFETs), often involves depositing the active semiconductor material from a solution onto a substrate. Historically, halogenated (or chlorinated) solvents like chloroform, dichlorobenzene (DCB), and chlorobenzene have been the preferred choice. rsc.orgrsc.org This preference is due to their excellent ability to dissolve common conjugated molecules and their favorable physical properties, such as viscosity and surface tension, which aid in forming the uniform, high-quality thin films necessary for high device performance. rsc.orgrsc.org

However, the significant environmental and health risks associated with halogenated solvents are a major concern. rsc.org They are often toxic, hazardous to the environment, and their use poses a significant obstacle to the large-scale commercialization and sustainable manufacturing of organic electronics. technologynetworks.comnih.gov

Consequently, a major research focus in the field is the identification and implementation of "green" non-halogenated solvents for processing materials like 3-undecylthieno[3,2-b]thiophene and its derivatives. rsc.org The challenge lies in finding environmentally benign solvents that can achieve the same high level of device performance as their halogenated counterparts. nih.gov Researchers are exploring a variety of non-halogenated solvents and solvent blends.

Key strategies and findings include:

Solvent Blends: Binary solvent systems are being engineered to mimic the desirable properties of chlorinated solvents. For instance, a blend of mesitylene and acetophenone has been successfully used to process several high-performance conjugated polymers, achieving field-effect mobility values comparable to devices made using dichlorobenzene. rsc.orgrsc.org

Molecular Design: The chemical structure of the organic semiconductor itself can be modified to improve its solubility in greener solvents. acs.orgresearchgate.net Strategies include incorporating flexible nonconjugated linkers or specific side-chains into the polymer backbone to enhance solubility in solvents like p-xylene and 2-methyltetrahydrofuran (2-MeTHF) without significantly compromising electronic properties. acs.org

Alternative Solvent Systems: A range of non-halogenated solvents are being investigated. The choice of solvent can significantly impact the morphology of the resulting thin film and, therefore, the device's performance. The table below lists several non-halogenated solvents used for processing various organic semiconductors and the typical performance of the resulting OFETs.

Non-Halogenated SolventAbbreviationBoiling Point (°C)Typical Hole Mobility (cm²/Vs)
Toluene-111~0.1 - 1.5
Xylene-~140~0.5 - 3.0
Mesitylene-165~0.1 - 0.8
Tetralin-207~0.1 - 1.0
2-Methyltetrahydrofuran2-MeTHF80~1.0 - 2.8
TetrahydrofuranTHF66Often lower, used for specific polymers

The transition to processing with non-halogenated solvents is a critical step toward making organic electronics a truly sustainable and commercially viable technology. natureasia.comsciencedaily.com This shift not only reduces the environmental footprint of device manufacturing but also aligns with global regulations and consumer demand for greener products.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-undecylthieno[3,2-b]thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Stille or Suzuki) are widely used for thieno[3,2-b]thiophene derivatives. For 3-undecyl-substituted variants, introducing the undecyl chain requires careful optimization of ligands (e.g., Xantphos) and bases (e.g., DIPEA) to stabilize intermediates. Evidence from analogous systems shows yields >80% when using toluene at 120°C under inert conditions . Solubility is enhanced by alkyl chains, but excessive steric bulk can reduce reactivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regioselectivity of substitution and alkyl chain integration. For example, the undecyl group’s methyl protons appear as a triplet at ~0.8–1.0 ppm .
  • UV-Vis/Photoluminescence : Reveals π-conjugation extent; thieno[3,2-b]thiophene derivatives typically absorb at 300–400 nm with high molar extinction coefficients (>10^4 L·mol⁻¹·cm⁻¹) .
  • Cyclic Voltammetry : Determines HOMO/LUMO levels. Substituted derivatives exhibit HOMO levels around −5.2 eV, suitable for p-type semiconductors .
  • Thermal Analysis (TGA/DSC) : Assesses stability (decomposition >300°C) and phase transitions, critical for device fabrication .

Q. How does the undecyl substituent impact the solubility and solid-state packing of thieno[3,2-b]thiophene derivatives?

  • Methodological Answer : The undecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, toluene), enabling solution processing for thin-film devices. However, it disrupts π-π stacking, reducing crystallinity. Techniques like 2D-WAXS and STM reveal lamellar packing with alkyl chain interdigitation, balancing charge transport and processability .

Advanced Research Questions

Q. How can site-selective functionalization of thieno[3,2-b]thiophene be achieved to optimize electronic properties?

  • Methodological Answer : Sequential Pd-catalyzed direct arylations allow precise control over substitution patterns. Electron-withdrawing groups (EWGs) at the 2-position direct subsequent arylations to C-3, C-5, and C-6 positions via activation of specific C–H bonds . For example, using 4-fluorophenyl groups increases air stability while maintaining mobility (~10⁻² cm²·V⁻¹·s⁻¹) . Computational modeling (DFT) predicts regioselectivity trends to guide experimental design .

Q. What strategies resolve contradictions in charge-carrier mobility data across different device architectures?

  • Methodological Answer : Discrepancies arise from contact resistance, dielectric interfaces, and film morphology. SKPM (Scanning Kelvin Probe Microscopy) quantifies contact potential and intrinsic mobility by decoupling electrode effects. For DNTT-based OFETs, functionalizing Au contacts with pentafluorobenzenethiol reduces injection barriers, improving mobility from ~0.01 to >0.1 cm²·V⁻¹·s⁻¹ . Consistency requires reporting both transfer line method (TLM)-corrected and raw data .

Q. How do fused-ring extensions (e.g., dinaphtho-thienothiophene) enhance semiconductor performance compared to base thieno[3,2-b]thiophene?

  • Methodological Answer : Fused rings (e.g., DNTT) extend π-conjugation, lowering reorganization energy and increasing charge delocalization. DNTT exhibits mobilities >1 cm²·V⁻¹·s⁻¹ due to herringbone packing and S–S interactions, versus ~0.03 cm²·V⁻¹·s⁻¹ for monomeric derivatives . Iodine-promoted cyclization of bis(methylthio) precursors is key to synthesizing these frameworks .

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Feasible Synthetic Routes

Reactant of Route 1
3-Undecylthieno[3,2-b]thiophene
Reactant of Route 2
3-Undecylthieno[3,2-b]thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.